![molecular formula C16H23N3O3 B2481221 1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894016-36-5](/img/structure/B2481221.png)
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, often involves the condensation of carbamidophosphoric acids with alcohols or amines in the presence of a base. For example, the synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas were achieved through condensation reactions, highlighting the methodology that could be applied to the synthesis of related compounds (Reddy, Reddy, & Venugopal, 2003).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by NMR, IR spectroscopy, and sometimes X-ray diffraction analysis, which helps in confirming the presence of specific functional groups and overall molecular architecture. Studies on similar compounds offer insights into the structure-activity relationships that are crucial for understanding the biological activities of these molecules.
Chemical Reactions and Properties
The chemical properties of urea derivatives, including reactivity with other chemical entities, are significant for their potential applications. For example, reactions with urea can lead to the formation of amino derivatives, indicating a pathway for chemical modifications and the synthesis of novel compounds with enhanced properties (Gein, Kataeva, & Gein, 2007).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are determined using various analytical techniques. These properties are essential for the compound's application in different domains, including pharmaceutical formulations and chemical reactions where solubility and stability are crucial.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability under different conditions, are vital for understanding the compound's behavior in biological systems or chemical reactions. For instance, the synthesis and properties of 1,1,1-trinitroprop-2-yl urea and related compounds provide valuable information on their energetic properties and potential applications (Axthammer, Klapötke, & Krumm, 2016).
Scientific Research Applications
Oxidative Procedures in Organic Synthesis
Urea-2,2-dihydroperoxypropane (UDHPP), a novel oxidant derived from urea, demonstrates significant utility in various oxidative procedures within organic synthesis. It is effectively used in the epoxidation of α, β-unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, among other reactions. These processes are notable for their mild conditions and high yields, underlining the potential of urea derivatives in facilitating diverse and efficient chemical transformations (Khosravi & Naserifar, 2019).
Antimicrobial Activity
The antimicrobial properties of urea derivatives have been explored through the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas. This class of compounds, obtained via condensation reactions, exhibits moderate antimicrobial activity, offering insights into the potential of urea derivatives in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Synthesis of Pyridine Derivatives
A novel methodology involving urea for the preparation of 3,4-difunctionalized pyridine derivatives showcases the versatility of urea in organic synthesis. This approach, featuring an amidoalkylation/Staudinger/aza-Wittig sequence, illustrates the potential of urea derivatives in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Fesenko & Shutalev, 2012).
Corrosion Inhibition
Research into the use of urea-derived Mannich bases as corrosion inhibitors for mild steel surfaces in HCl solutions highlights the potential of urea derivatives in industrial applications. These inhibitors demonstrate effectiveness in preventing corrosion, indicating their potential in extending the lifespan of metal components in corrosive environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
properties
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-4-6-13(7-5-11)19-9-12(8-14(19)21)17-15(22)18-16(2,3)10-20/h4-7,12,20H,8-10H2,1-3H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMUGODKRHZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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